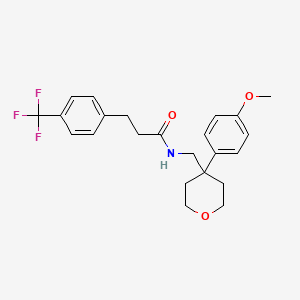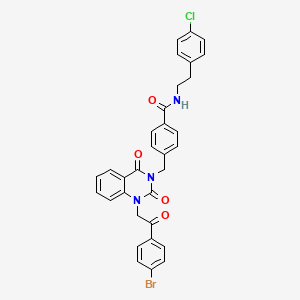
4-((1-(2-(4-bromophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-chlorophenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-(4-bromophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-chlorophenethyl)benzamide is a useful research compound. Its molecular formula is C32H25BrClN3O4 and its molecular weight is 630.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have shown significant potential as antimicrobial and antifungal agents. Research indicates that compounds within this class, through various synthetic modifications, exhibit a broad spectrum of activity against bacterial and fungal strains. For instance, studies reveal that certain quinazolinone and thiazolidinone clubbed molecules exhibit noteworthy in vitro antibacterial and antifungal properties against a range of microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). These findings highlight the potential utility of quinazolinone derivatives in combating infectious diseases caused by these pathogens.
Antitumor Activities
Quinazolinone derivatives are also under investigation for their antitumor properties. The structural modification of quinazolinone compounds to enhance water solubility and cytotoxicity against cancer cells is a focus of ongoing research. For example, a quinazolin-4-one antitumor agent, CB30865, and its water-soluble analogues have been synthesized, showing high growth-inhibitory activity and novel biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002). These studies suggest that quinazolinone derivatives might offer new avenues for cancer therapy, particularly in cases where increased solubility and bioavailability are critical for efficacy.
Propiedades
IUPAC Name |
4-[[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25BrClN3O4/c33-25-13-11-23(12-14-25)29(38)20-36-28-4-2-1-3-27(28)31(40)37(32(36)41)19-22-5-9-24(10-6-22)30(39)35-18-17-21-7-15-26(34)16-8-21/h1-16H,17-20H2,(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCLSIZIWPLSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

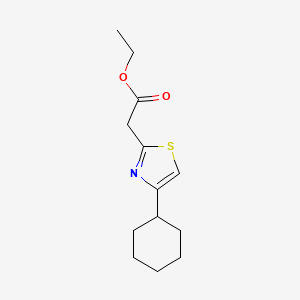

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)
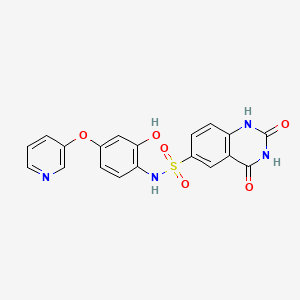
![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)
![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)
![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
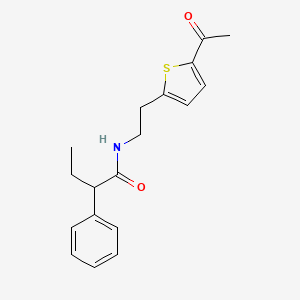
![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)
